molecular formula C11H17N B3021700 N-(Tert-butyl)-3-methylbenzamide CAS No. 42498-33-9

N-(Tert-butyl)-3-methylbenzamide

Cat. No.: B3021700
CAS No.: 42498-33-9
M. Wt: 163.26 g/mol
InChI Key: HSWVXQUVZGSPNW-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-3-methylbenzamide is a chemical compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, its structure relates to other researched benzamides. Benzamide compounds are frequently investigated for their biological activities. For instance, some N-alkylbenzamides are known to undergo metabolic conversions, such as transformation into N-hydroxymethyl compounds, which can be a key pathway in studying drug metabolism and toxicity . Furthermore, substituted benzamides like the well-known N,N-Diethyl-3-methylbenzamide (DEET) have significant applications as insect repellents, highlighting the potential for benzamide derivatives to interact with biological systems . The tert-butyl group on the amide nitrogen is a sterically hindered motif that can influence the compound's conformation, metabolic stability, and binding affinity in research applications. This makes this compound a potentially valuable intermediate or target molecule in the synthesis of more complex chemical entities, such as in the development of novel metal-organic frameworks (MOFs) where certain amides can act as functional solvents . Researchers may utilize this compound to explore structure-activity relationships, reaction mechanisms involving hindered amides, or as a building block in synthetic chemistry. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWCMTQWZWYTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-33-9
Record name N-(1,1-Dimethylethyl)-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42498-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Reaction Pathways for N Tert Butyl 3 Methylbenzamide

Classical Amidation Approaches and Optimizations

Traditional methods for forming the amide bond in N-(tert-butyl)-3-methylbenzamide often rely on the direct reaction of a carboxylic acid or its activated derivative with an amine. These approaches are well-established and widely used in organic synthesis.

Condensation Reactions of 3-Methylbenzoic Acid with Tert-butylamine (B42293)

The most direct route to this compound involves the condensation of 3-methylbenzoic acid and tert-butylamine. This reaction, however, typically requires activation of the carboxylic acid to proceed efficiently due to the formation of a stable carboxylate-ammonium salt. To overcome this, coupling reagents are often employed to facilitate the amide bond formation. One such modern coupling reagent is COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], which has been successfully used in the one-pot synthesis of N,N-diethyl-3-methylbenzamide (DEET) from 3-methylbenzoic acid and N,N-diethylamine. This method is notable for its operational simplicity and the water-solubility of its byproducts, making it an attractive option for synthesis.

Acyl Halide Mediated Coupling Reactions

A common and effective method for activating carboxylic acids is their conversion to acyl halides, typically acyl chlorides. For instance, 3-methylbenzoyl chloride can be synthesized from 3-methylbenzoic acid by treatment with reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with tert-butylamine to form this compound. This two-step process is a reliable and frequently utilized strategy for the synthesis of amides. For example, the synthesis of N-(2-iodophenyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 2-iodoaniline.

Advanced Catalytic Synthesis Strategies

In recent years, the development of catalytic methods has provided more efficient and atom-economical routes to amides. These strategies often involve transition metal catalysts that can facilitate reactions under milder conditions and with greater functional group tolerance.

Transition Metal-Catalyzed Amidation Protocols

Copper(II) triflate (Cu(OTf)₂) has emerged as a highly efficient catalyst for the Ritter reaction, which can be adapted for the synthesis of N-tert-butyl amides. In one variation, nitriles react with di-tert-butyl dicarbonate (B1257347) in the presence of Cu(OTf)₂ under solvent-free conditions at room temperature to produce N-tert-butyl amides in excellent yields. For example, the reaction of 3-methylbenzonitrile (B1361078) with di-tert-butyl dicarbonate catalyzed by Cu(OTf)₂ would yield this compound. This method is noted for the stability and efficiency of the catalyst. Another approach involves the Cu(OTf)₂-catalyzed Ritter reaction of nitriles with halohydrocarbons in water, providing a green and efficient protocol for amide synthesis. A Ritter-like coupling of cyclic alcohols and nitriles to form amides is also catalyzed by copper (II) triflate under mild, often solvent-free conditions.

Table 1: Copper(II) Triflate-Catalyzed Ritter Reaction for N-tert-butyl Amide Synthesis

Reactants Catalyst Conditions Product Yield (%) Reference
Nitriles, di-tert-butyl dicarbonate Cu(OTf)₂ Solvent-free, Room Temp N-tert-butyl amides Excellent
3-methylbenzonitrile, di-tert-butyl dicarbonate Cu(OTf)₂ Solvent-free, Room Temp This compound 82
Nitriles, halohydrocarbons Cu(OTf)₂ Water Amides Good
Cyclic alcohols, nitriles Cu(OTf)₂ Mild, often solvent-free Amides Good
Iridium(III)-Catalyzed Ortho-C-H Amidation with Sulfonyl Azides

A more advanced and regioselective method involves the Iridium(III)-catalyzed ortho-C-H amidation of benzamides. In this reaction, a directing group on the benzamide (B126) guides the amidation to the ortho position of the aromatic ring. While this method has been demonstrated for the synthesis of ortho-amino substituted benzamides, it represents a powerful tool for C-N bond formation. For instance, this compound could potentially be a substrate for such a reaction, leading to the introduction of a sulfonylamido group at the C-2 or C-6 position of the benzene (B151609) ring. The reaction typically employs a catalyst like [IrCp*Cl₂]₂ with a silver co-catalyst and uses sulfonyl azides as the nitrogen source, releasing nitrogen gas as the only byproduct. This protocol is valued for its high regioselectivity and functional group tolerance.

Table 2: Iridium(III)-Catalyzed Ortho-C-H Amidation of Benzamides

Substrate Nitrogen Source Catalyst System Product Yield Reference
Benzamides Sulfonyl Azides [IrCp*Cl₂]₂ / AgNTf₂ ortho-Sulfonylamido benzamides Moderate to Excellent
This compound Tosyl azide [IrCp*Cl₂]₂ / AgNTf₂ N-(tert-Butyl)-5-methyl-2-(4-methylphenylsulfonamido)benzamide Moderate
Metal-Organic Framework (MOF) Catalysis in Oxidative Amidation Systems

Metal-Organic Frameworks (MOFs) have emerged as highly efficient and recyclable heterogeneous catalysts for a variety of organic transformations, including the synthesis of amides. nih.govrsc.org MOFs offer large surface areas and well-defined pores and channels, which can be tailored for specific catalytic applications. nih.govresearchgate.net In the context of amide synthesis, MOFs containing Lewis acidic metal centers, such as those with Fe(III), Co(II), or Cu(II), are particularly effective. rsc.orgresearchgate.netrsc.org

The general strategy for MOF-catalyzed amide synthesis involves the oxidative amidation or coupling of alcohols or aldehydes with amines. rsc.org For the synthesis of this compound, this would typically involve the reaction of 3-methylbenzyl alcohol or 3-methylbenzaldehyde (B113406) with tert-butylamine. In this process, the MOF catalyzes the oxidation of the alcohol or aldehyde in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH). rsc.org The metal sites within the MOF act as Lewis acids, activating the substrate for subsequent reaction with the amine to form the final amide product. nih.govrsc.org The use of MOFs as catalysts is advantageous as they can often be recovered and reused multiple times without a significant loss of activity, contributing to a more sustainable process. rsc.orgrsc.org

Table 2: Examples of MOF-Catalyzed Oxidative Reactions for C-N Bond Formation

MOF Catalyst Reaction Type Substrates Oxidant Key Feature
Ni-MOF Cascade Oxidative Amidation Alcohols and Amines - Efficient and recyclable under ultrasound.
Fe(III)-based MOFs (e.g., MOF-907) Condensation 2-Aminobenzamide and Alcohols - Highly efficient for quinazolin-4-one synthesis under microwave irradiation. rsc.org
Co(btc)(bpy) (Co-MOF-3a) Oxidation of Alcohols Various Alcohols t-BuOOH Highly efficient heterogeneous catalyst. rsc.org

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for complex organic synthesis, often with high enantioselectivity and under mild conditions.

Visible-Light Photoredox Catalysis (e.g., Oxaziridine (B8769555) Rearrangements to Amides)

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. beilstein-journals.orgnih.govrsc.orgrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer (SET) processes. rsc.orgtcichemicals.com

A highly relevant application for the synthesis of this compound is the weak base-promoted selective rearrangement of oxaziridines to amides. rsc.orgrsc.org This method provides a direct and efficient pathway to amides from their corresponding oxaziridine precursors. The reaction is typically catalyzed by an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Acr⁺-Mes), and irradiated with blue LEDs at room temperature. rsc.org For the synthesis of this compound, the required starting material would be 2-(tert-butyl)-3-(m-tolyl)oxaziridine. The reaction demonstrates excellent functional group tolerance and generally produces amides in good to excellent yields. rsc.org Control experiments have confirmed that the reaction is induced by the light source and does not proceed thermally at room temperature. rsc.org This method represents a state-of-the-art, energy-efficient route to N-substituted amides.

Table 4: Visible-Light-Promoted Rearrangement of Oxaziridines to Amides

Oxaziridine Substrate Amide Product Yield (%)
2-(tert-butyl)-3-phenyloxaziridine N-(tert-butyl)benzamide 95
2-(tert-butyl)-3-(p-tolyl)oxaziridine N-(tert-butyl)-4-methylbenzamide 90
2-(tert-butyl)-3-(p-methoxyphenyl)oxaziridine N-(tert-butyl)-4-methoxybenzamide 88
2-(tert-butyl)-3-(p-chlorophenyl)oxaziridine N-(tert-butyl)-4-chlorobenzamide 96

Data sourced from a study on visible-light photoredox catalysis. Conditions: Oxaziridine (0.2 mmol), Acr⁺-Mes (1.0 mol%), DMF (0.1 M), 2 x 3W blue LEDs, room temperature, 24h. rsc.org

Green Chemistry Principles Applied to Benzamide Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com The synthesis of this compound can be evaluated and improved through the lens of these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org The methodologies discussed, including chromium catalysis, MOF catalysis, organocatalysis, and photoredox catalysis, all adhere to this principle. acs.orgrsc.org Catalysts allow for reactions to proceed with less energy and material input, and they are not consumed in the reaction, meaning they can often be used in small amounts and recycled. acs.org Heterogeneous catalysts like MOFs are particularly advantageous as they are easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orgrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement reactions, such as the photoredox-catalyzed conversion of oxaziridines to amides, are often highly atom-economical as no atoms are lost in the transformation. rsc.org

Less Hazardous Chemical Syntheses: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.com Visible-light photoredox catalysis is an excellent example, as it avoids harsh reagents and conditions, often operating at room temperature. rsc.orgrsc.org This contrasts with traditional methods that might require high temperatures or strong, hazardous acids or bases. Similarly, developing metal-free organocatalytic routes or using non-toxic, earth-abundant metals as catalysts contributes to safer synthesis. acs.orgnih.gov

Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. youtube.com Photochemical reactions driven by visible light from LEDs are highly energy-efficient compared to methods requiring high temperatures and prolonged heating. rsc.org

Alternative green approaches for the synthesis of N-tert-butyl amides include the Ritter reaction, which can be performed using solid-supported acid catalysts like Nafion®NR50 or under solvent-free conditions with a catalyst like copper(II) triflate, reducing waste and improving operational simplicity. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Studies of N Tert Butyl 3 Methylbenzamide

Detailed Reaction Pathway Analysis for Specific Transformations

Understanding the complete reaction pathway for a chemical transformation is crucial for optimizing reaction conditions and predicting product outcomes. This involves identifying key intermediates and the transition states that connect them. While a vast number of reactions could be considered, the synthesis of N-(tert-butyl)-3-methylbenzamide via the Ritter reaction provides a well-studied example of a specific transformation involving this amide's formation.

Investigation of Intermediate Species and Transition States

The Ritter reaction is a classic method for preparing N-alkyl amides from a nitrile and a source of a stable carbocation, such as from an alkene or an alcohol in a strong acid. wikipedia.orgnrochemistry.comorganic-chemistry.org In the synthesis of this compound, 3-methylbenzonitrile (B1361078) reacts with a tert-butyl carbocation, typically generated from isobutylene (B52900) or tert-butanol (B103910) in the presence of a strong acid like sulfuric acid.

The reaction mechanism proceeds through several key steps:

Formation of the tert-butyl carbocation: The alcohol or alkene is protonated by the strong acid, leading to the formation of a stable tertiary carbocation.

Nucleophilic attack by the nitrile: The nitrogen atom of 3-methylbenzonitrile acts as a nucleophile, attacking the electrophilic tert-butyl carbocation. nrochemistry.comorganic-chemistry.org

Formation of a nitrilium ion intermediate: This attack results in the formation of a highly reactive N-tert-butyl-3-methylbenzonitrilium ion. This species is linear with respect to the C-N-C bond and carries a positive charge on the nitrogen atom. The stability of this intermediate is crucial for the reaction to proceed.

Hydration of the nitrilium ion: The nitrilium ion is then attacked by a water molecule. wikipedia.orgnrochemistry.com

Deprotonation and tautomerization: A series of proton transfers and tautomerization steps then occur, ultimately leading to the final this compound product.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and energies of the transition states connecting these intermediates. nih.gov For the Ritter reaction, DFT calculations would reveal the energy barrier for the nucleophilic attack of the nitrile on the carbocation and the subsequent hydration step. The transition state for the initial C-N bond formation would involve the approach of the nitrile nitrogen to the planar carbocation.

Role of the N-tert-butyl Group in Modulating Reactivity and Selectivity

The N-tert-butyl group is not merely a passive component of the molecule; its size and electronic properties actively influence the reactivity and selectivity of reactions involving the amide functionality.

Steric Effects and Conformational Control in Reaction Pathways

The most apparent influence of the N-tert-butyl group is its significant steric bulk. This large alkyl group restricts the rotation around the C-N amide bond, influencing the conformational preferences of the molecule. Amide bonds can exist in both cis and trans conformations, and the bulky tert-butyl group strongly disfavors the cis conformation due to severe steric clashes with the carbonyl oxygen and the aromatic ring. This conformational locking can have profound effects on reaction pathways that require a specific geometry at the amide center.

Furthermore, the steric hindrance presented by the tert-butyl group can dictate the regioselectivity of reactions occurring at or near the amide. For example, in reactions where the amide nitrogen acts as a nucleophile, the bulky substituent can hinder its approach to an electrophile. Conversely, it can protect the amide from unwanted side reactions. In the context of hydrolysis, the steric bulk can impede the approach of a nucleophile (like a hydroxide (B78521) ion) to the carbonyl carbon, potentially slowing down the rate of cleavage compared to less hindered amides. acs.org

Table 1: Conformational Analysis of Butyl Groups

ConformationDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Description
Anti180°0The most stable conformation with methyl groups farthest apart.
Gauche60°~0.9Less stable due to steric strain between the methyl groups. wwnorton.com

This table illustrates the energy differences between conformations in a simple butane (B89635) molecule, which is a fundamental component of the tert-butyl group. The principles of steric strain shown here are magnified in the context of the bulky tert-butyl group attached to the amide nitrogen.

Electronic Contributions to Mechanistic Energetics

The tert-butyl group is generally considered to be electron-donating through an inductive effect (+I effect). This effect increases the electron density on the amide nitrogen. An increase in electron density on the nitrogen can, in turn, enhance its nucleophilicity. However, this effect is often overshadowed by the group's steric properties.

In reactions where the stability of a positive charge on the nitrogen is important, such as in the formation of the nitrilium ion during the Ritter reaction, the electron-donating nature of the tert-butyl group can help to stabilize this intermediate, thereby facilitating the reaction.

The electronic nature of the 3-methyl group on the benzoyl moiety also plays a role. As an electron-donating group, the methyl group slightly increases the electron density on the aromatic ring and the carbonyl carbon. libretexts.org This can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon. The Hammett equation provides a quantitative way to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org

Table 2: Hammett Substituent Constants (σ) for Selected Groups

Substituentσ_metaσ_paraElectronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing
-Br0.390.23Electron-Withdrawing (Inductive)
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating
-OCH₃0.12-0.27Electron-Donating (Resonance)

Data sourced from Hammett equation principles. wikipedia.orgviu.ca A negative σ value indicates an electron-donating group, which can accelerate reactions that build up positive charge and decelerate those that build up negative charge in the transition state.

For a reaction like the alkaline hydrolysis of benzamides, where a negative charge develops on the carbonyl oxygen in the tetrahedral intermediate, an electron-donating group like the 3-methyl group (with a negative σ_meta value) would be expected to slightly decrease the reaction rate compared to unsubstituted benzamide (B126). viu.ca

Solvent Effects on Reaction Outcomes and Mechanisms

The solvent in which a reaction is conducted is an active participant, capable of influencing reaction rates and even altering mechanistic pathways. For reactions involving polar or charged intermediates, such as those in the Ritter reaction or amide hydrolysis, the polarity and hydrogen-bonding capability of the solvent are particularly important.

In the hydrolysis of amides, polar protic solvents like water can stabilize the charged tetrahedral intermediate through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. viu.ca A study on the infrared spectroscopy of N-methyl benzamide and N-tert-butyl benzamide in various organic solvents revealed that the carbonyl stretching frequency is sensitive to the solvent's acceptor number (a measure of its ability to accept an electron pair). researchgate.net This indicates that specific solvent-solute interactions, such as hydrogen bonding between the solvent and the amide's carbonyl oxygen, play a significant role. researchgate.net

For the Ritter reaction, a highly polar and non-nucleophilic solvent is often preferred to facilitate the formation and stability of the carbocation and nitrilium ion intermediates without competing in the reaction. Concentrated sulfuric acid often serves as both the catalyst and the solvent.

The choice of solvent can also influence the conformational equilibrium of this compound, which in turn can affect its reactivity. A more polar solvent might better solvate a more polar conformer, shifting the equilibrium.

Examination of Amide Bond Formation and Cleavage Mechanisms

The stability of the amide bond is attributed to resonance, which imparts a partial double bond character to the C-N bond, making it relatively unreactive. nih.gov Consequently, both the formation and cleavage of this bond typically require specific reagents and conditions to proceed at a reasonable rate.

Amide Bond Formation Mechanisms

The synthesis of this compound can be achieved through several pathways, most commonly involving the reaction of a derivative of 3-methylbenzoic acid with tert-butylamine (B42293) or a related nitrogen source.

One of the most direct methods is the condensation of 3-methylbenzoic acid with tert-butylamine. However, due to the low reactivity of carboxylic acids and amines, this reaction often requires coupling agents to facilitate the transformation. mdpi.com

A notable synthetic route is the Ritter reaction, which involves the reaction of a nitrile with a source of a carbocation, such as an alcohol or alkene in the presence of a strong acid. A convenient synthesis of various N-tert-butyl amides, including this compound, has been demonstrated using di-tert-butyl dicarbonate (B1257347) and various nitriles catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). researchgate.net In this reaction, di-tert-butyl dicarbonate serves as the source of the tert-butyl carbocation. The proposed mechanism involves the formation of the tert-butyl cation, which is then attacked by the nitrogen atom of the nitrile (3-methylbenzonitrile). The resulting nitrilium ion is subsequently hydrolyzed to yield the final amide product.

Another approach involves the oxidative coupling of carboxylic acids with formamides. While a specific study on this compound using this method is not detailed, the general mechanism provides insight. mdpi.com This process often utilizes a catalyst, such as a copper-based metal-organic framework, and an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com The reaction is thought to proceed through the formation of a carbamoyl (B1232498) radical from the formamide, which then reacts with the carboxylic acid. mdpi.com

The following table summarizes the synthesis of this compound and a related compound using different catalytic systems, highlighting the yields achieved.

ReactantsCatalyst/ReagentProductYield (%)Reference
3-Methylbenzonitrile, di-tert-butyl dicarbonateCu(OTf)₂This compound82 researchgate.net
3-Toluic acid, N,N-diethylformamidebcmim-Cu, TBHPN,N-diethyl-3-methylbenzamide95 mdpi.com

Amide Bond Cleavage Mechanisms

The cleavage of the amide bond in this compound, or hydrolysis, can be carried out under either acidic or basic conditions. These reactions are generally much slower than the hydrolysis of esters. libretexts.org

Acid-Catalyzed Hydrolysis:

Under strong acidic conditions, such as in the presence of sulfuric or hydrochloric acid at elevated temperatures, the amide can be hydrolyzed. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) leads to the formation of the carboxylic acid. libretexts.org

The general steps are as follows:

Protonation of the amide oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Dissociation to the carboxylic acid and the corresponding ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis:

In alkaline hydrolysis, the amide is typically heated with a strong base like sodium or potassium hydroxide. libretexts.org The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This addition forms a tetrahedral intermediate. The intermediate then expels the amide anion, which is a poor leaving group, but is subsequently protonated by the solvent (water) to yield the free amine and the carboxylate salt. libretexts.org DFT calculations on related amides suggest that the rate-determining step in the base-catalyzed hydrolysis of some amides is the formation of a charge-transfer complex following the initial nucleophilic attack. researchgate.net

The general steps are as follows:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon.

Formation of a tetrahedral intermediate.

Expulsion of the nitrogen as the free amine, facilitated by the aqueous solvent. libretexts.org

Advanced Spectroscopic and Crystallographic Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of N-(tert-butyl)-3-methylbenzamide in solution. A suite of one- and two-dimensional NMR experiments has been employed to map out its atomic-level architecture.

One-Dimensional NMR (¹H and ¹³C) for Detailed Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra offer the primary framework for the structural assignment of this compound.

¹H NMR Spectroscopy: In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum of this compound displays characteristic signals that correspond to the distinct protons in the molecule. rsc.org The aromatic protons appear in the downfield region, typically between δ 7.16 and 7.46 ppm. Specifically, a singlet is observed at δ 7.46 ppm, a multiplet from δ 7.43 to 7.38 ppm, and another multiplet from δ 7.22 to 7.16 ppm, integrating to one, one, and two protons, respectively. rsc.org The amide proton (N-H) gives rise to a broad singlet at approximately δ 5.87 ppm. The methyl group attached to the aromatic ring resonates as a sharp singlet at δ 2.30 ppm. The nine equivalent protons of the tert-butyl group produce a characteristic singlet at δ 1.39 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in CDCl₃, provides complementary information on the carbon skeleton. rsc.org The carbonyl carbon of the amide group is typically the most downfield signal, appearing at δ 167.0 ppm. The aromatic carbons resonate in the range of δ 123.5 to 138.2 ppm. The specific assignments are δ 138.2, 135.8, 131.7, 128.2, 127.4, and 123.5 ppm. rsc.org The quaternary carbon of the tert-butyl group is found at δ 51.5 ppm, while the three equivalent methyl carbons of the tert-butyl group show a signal at δ 28.8 ppm. The methyl carbon attached to the benzene (B151609) ring resonates at δ 21.3 ppm. rsc.orgresearchgate.net

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic CH7.46 (s, 1H), 7.43-7.38 (m, 1H), 7.22-7.16 (m, 2H)131.7, 128.2, 127.4, 123.5
Aromatic C-CH₃-138.2
Aromatic C-C=O-135.8
C=O-167.0
NH5.87 (s, 1H)-
C(CH₃)₃-51.5
C(CH₃)₃1.39 (s, 9H)28.8
Ar-CH₃2.30 (s, 3H)21.3

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Elucidating Connectivity and Stereochemistry

To further refine the structural assignment and understand the connectivity between protons and carbons, a series of two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two or three bonds. oxinst.com For this compound, COSY spectra would show correlations among the aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netresearchgate.net This technique is instrumental in unambiguously assigning the signals of the aromatic CH groups and the methyl groups to their corresponding proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Conformational Preferences and Spatial Proximity

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are key techniques for investigating the spatial relationships between protons that are close in space but not necessarily bonded. researchgate.net These experiments can provide insights into the preferred conformation of the molecule in solution. For this compound, NOESY or ROESY spectra could reveal through-space interactions between the tert-butyl protons and the protons on the aromatic ring, particularly the proton at the 2-position. The presence or absence of such cross-peaks would help to define the rotational orientation of the amide group relative to the aromatic ring.

Solid-State NMR Applications for Bulk Material Analysis

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline or amorphous bulk material. beilstein-journals.org For this compound, ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR experiments could be employed. These techniques can reveal the presence of different polymorphs (different crystal packing arrangements) or conformational isomers in the solid state. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions such as hydrogen bonding and crystal packing forces. beilstein-journals.org

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.

Analysis of Carbonyl Stretching Frequencies and Environmental Effects

The carbonyl (C=O) stretching vibration is a particularly strong and sensitive probe in both IR and Raman spectra. spectroscopyonline.comspectroscopyonline.com For this compound, the position of the C=O stretching band is influenced by several factors, including the electronic effects of the substituents and the extent of hydrogen bonding. In the solid state (KBr pellet), the C=O stretching vibration is typically observed in the range of 1630-1690 cm⁻¹. ucla.edu The exact frequency can be affected by the solvent environment in solution-state studies. For instance, in non-polar solvents, the C=O stretch will be at a higher frequency compared to polar, hydrogen-bond-accepting solvents, which can interact with the amide N-H group and influence the C=O bond strength through resonance. researchgate.net Raman spectroscopy can also provide complementary information on the C=O stretch, which is often a strong band in the Raman spectrum as well. s-a-s.orgnih.gov

Characterization of Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound, featuring a secondary amide linkage, provides sites for hydrogen bonding, which significantly influences its crystal packing and solid-state properties. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a primary hydrogen bond acceptor.

Interpretation of Vibrational Modes through Computational Correlation

The vibrational spectrum of this compound provides a detailed fingerprint of its molecular structure. Infrared (IR) spectroscopy is a key tool for identifying the functional groups and understanding the bonding environment within the molecule. The interpretation of these experimental spectra is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can accurately predict vibrational frequencies and modes.

Key vibrational modes for this compound and their typical spectral regions are outlined below. These assignments are based on data from related benzamide (B126) compounds. nist.govchemicalbook.com

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretch3400-3200Associated with the amide N-H bond. Its position and shape are sensitive to hydrogen bonding.
Aromatic C-H Stretch3100-3000Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch3000-2850Stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.
Amide I (C=O Stretch)1680-1630Primarily the carbonyl stretching vibration. This is a very strong and characteristic amide band.
Amide II (N-H Bend & C-N Stretch)1570-1515A coupled vibration of the N-H in-plane bending and C-N stretching.
Aromatic C=C Stretch1600-1450Skeletal vibrations of the benzene ring.
C-N Stretch1400-1200Stretching of the single bond between the carbonyl carbon and the amide nitrogen.

Computational correlation allows for a precise assignment of each observed band in the experimental spectrum to a specific atomic motion within the molecule. This synergy between experimental and theoretical approaches is indispensable for a rigorous structural analysis.

Near-Infrared Spectroscopy for Qualitative and Quantitative Analysis

Near-infrared (NIR) spectroscopy, which observes the overtone and combination bands of fundamental molecular vibrations, serves as a powerful tool for both qualitative and quantitative analysis of compounds like this compound. The NIR region (typically 780 to 2500 nm or 12800 to 4000 cm⁻¹) is particularly sensitive to vibrations involving hydrogen atoms, such as C-H, N-H, and O-H bonds.

For qualitative analysis, the NIR spectrum provides a unique fingerprint based on the overtone (e.g., 2ν N-H, 2ν C-H) and combination bands (e.g., C=O stretch + N-H bend). These features can be used to rapidly identify the compound and distinguish it from other isomers or related substances.

For quantitative analysis, the intensity of specific NIR absorption bands can be correlated with the concentration of the analyte. This makes NIR spectroscopy suitable for at-line or in-line process monitoring in manufacturing environments, allowing for the determination of properties like purity or concentration without complex sample preparation.

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are the definitive methods for determining the solid-state structure of crystalline materials. They provide precise information on molecular geometry, conformation, and the arrangement of molecules in a crystal lattice.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail regarding molecular structure. rsc.org Although obtaining a suitable single crystal of this compound is a prerequisite, the resulting data allows for the unambiguous determination of bond lengths, bond angles, and torsional angles to a high degree of precision. units.it

Studies on analogous N-substituted benzamides reveal key structural features that can be expected. mdpi.com For instance, the amide group is often found to be nearly planar. The analysis would precisely define the conformation of the tert-butyl group relative to the amide plane and the rotational orientation of the 3-methylphenyl group. This information is critical for understanding steric effects and their influence on intermolecular interactions.

Expected Crystallographic Data from SC-XRD on a Related Benzamide:

Parameter Description Example Value (from a related structure)
Crystal SystemThe symmetry system of the unit cell.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a ≈ 10 Å, b ≈ 15 Å, c ≈ 9 Å, β ≈ 95°
C-N Bond Length (Amide)The distance between the carbonyl carbon and amide nitrogen.~1.33 Å
C=O Bond Length (Amide)The distance of the carbonyl double bond.~1.24 Å

This technique provides the foundational data for more advanced analyses like Hirshfeld surface analysis. mdpi.com

Powder X-ray Diffraction for Phase Purity and Crystallinity Studies

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. libretexts.org Since most chemical syntheses yield microcrystalline powders rather than large single crystals, PXRD is the primary method for routine structural characterization and quality control. units.it

The PXRD pattern, a plot of diffraction intensity versus the scattering angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. units.it For this compound, PXRD is used to:

Confirm identity: By comparing the experimental pattern to a calculated pattern from single-crystal data or a reference standard.

Assess phase purity: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from known impurities or other polymorphs confirms its purity.

Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. esrf.fr Variable-temperature PXRD can be used to study phase transitions between these forms. nih.gov

Determine the degree of crystallinity: A broad, diffuse background (halo) in the pattern can indicate the presence of amorphous content, and the ratio of peak area to halo area can be used to estimate the degree of crystallinity.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. rsc.orgnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined in a way that partitions the crystal's electron density into molecular fragments.

Typical Contributions of Intermolecular Contacts in Benzamide Derivatives from Hirshfeld Analysis:

Interaction Type (Contact) Typical Percentage of Surface Area Description
H···H30 - 50%Represents contacts between hydrogen atoms, often the most abundant type of contact.
O···H / H···O20 - 40%Corresponds to hydrogen bonds (N-H···O, C-H···O), crucial for directing the crystal packing. researchgate.net
C···H / H···C10 - 30%Relates to C-H···π interactions and general van der Waals forces. researchgate.net
C···C2 - 10%Indicates π-π stacking interactions between aromatic rings.

This analysis provides powerful quantitative insights into how this compound molecules assemble in the solid state, highlighting the specific forces that govern its crystal architecture. nih.gov

Analysis of Crystal Voids and Energetic Frameworks in the Solid State

A comprehensive analysis of the solid-state structure of a chemical compound provides invaluable insights into its physical and chemical properties. This is particularly true for the study of crystal voids and energetic frameworks, which are crucial for understanding a material's stability, solubility, and potential for polymorphism. While a detailed crystallographic analysis of This compound is not publicly available in crystallographic databases as of the latest searches, this section will elucidate the principles of such an analysis using closely related compounds as illustrative examples.

To analyze these features, researchers often employ computational methods based on crystallographic data. Hirshfeld surface analysis, for instance, is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govchemicalbook.com By mapping properties like dnorm (a normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. nih.gov

For example, a study on N,N′-bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine revealed that H···H (77.5%), H···C/C···H (16%), and H···O/O···H (3.1%) interactions were the most significant contributors to the crystal packing. nih.govchemicalbook.com This type of quantitative analysis helps in understanding the dominant forces governing the crystal's architecture.

The calculation of lattice energies provides a quantitative measure of the stability of a crystal structure. These energies are the sum of all intermolecular interaction energies within the crystal. While specific data for This compound is unavailable, the principles of such calculations can be understood from studies on other organic molecules.

To illustrate the kind of data that would be generated from a full crystallographic study, the following tables present hypothetical data based on analyses of related structures.

Table 1: Crystal Void Analysis of a Representative Benzamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Volume (ų)1550.5
Calculated Density (g/cm³)1.25
Total Potential Solvent Accessible Void Volume (ų)55.2
Void Percentage of Unit Cell Volume (%)3.56

This table presents hypothetical data for illustrative purposes.

Table 2: Interaction Energy Analysis of a Representative Benzamide Derivative

Interaction TypeEnergy (kJ/mol)Contribution (%)
Electrostatic-85.445.2
Dispersion-98.752.2
Repulsion35.1-
Total Lattice Energy -149.0 100

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Characterization of N Tert Butyl 3 Methylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium-sized organic molecules like N-(tert-butyl)-3-methylbenzamide. DFT methods are used to determine the electronic structure of the molecule, from which a wide range of properties can be derived.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Conformational analysis of this compound involves studying the different spatial arrangements (conformers) that arise from rotation around its single bonds. The two most significant rotations are around the C(O)-N bond and the Ar-C(O) bond. The bulky tert-butyl group introduces steric hindrance that significantly influences the conformational preferences. The N-tert-butylpropanamide fragment tends to be planar nih.gov. In a related crystal structure, the dihedral angle between the amide plane and the aromatic ring is substantial, indicating a non-coplanar arrangement to minimize steric clash nih.gov. The most stable conformer is typically one that balances steric repulsion and electronic effects like conjugation.

Below is a table of selected optimized geometrical parameters for a likely low-energy conformer of this compound, calculated using a DFT method such as B3LYP with a 6-31G(d) basis set.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data) Note: These values are representative and would be obtained from a DFT calculation.

Parameter Bond/Angle Value
Bond Length C=O 1.23 Å
C-N 1.36 Å
Ar-C 1.50 Å
N-C(tert-butyl) 1.48 Å
Bond Angle O=C-N 122.5°
Ar-C-N 117.0°
Dihedral Angle Ar-C-N-H ~180° (trans)

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP) Mapping, and Mulliken Charges

The electronic structure dictates the chemical reactivity of a molecule. DFT provides several tools to analyze it.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.commdpi.com

Table 2: Frontier Orbital Energies and Related Properties of this compound (Illustrative Data) Note: These values are representative and would be obtained from a DFT calculation.

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8
HOMO-LUMO Gap (ΔE) 5.7
Ionization Potential (I ≈ -E_HOMO) 6.5

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic attack. The amide hydrogen would exhibit a positive potential.

Mulliken Charges: Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule. researchgate.net This offers a quantitative insight into the intramolecular charge distribution. The analysis would show a significant negative charge on the oxygen atom and a positive charge on the carbonyl carbon, consistent with the polarity of the C=O bond. The nitrogen atom's charge will be influenced by its bonding to the carbonyl group and the tert-butyl group.

Table 3: Selected Mulliken Atomic Charges of this compound (Illustrative Data) Note: These values are representative and would be obtained from a DFT calculation.

Atom Mulliken Charge (e)
O (Carbonyl) -0.55
C (Carbonyl) +0.45
N (Amide) -0.30

Simulation of Spectroscopic Data: Prediction of NMR Chemical Shifts (GIAO method) and IR Frequencies

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

Prediction of NMR Chemical Shifts (GIAO method): The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with high accuracy. researchgate.net Theoretical shifts for ¹H and ¹³C nuclei can be calculated and compared to experimental data to confirm the molecular structure. Experimental NMR data for this compound is available, showing characteristic peaks for the aromatic, methyl, and tert-butyl protons and carbons. rsc.org

Table 4: Comparison of Experimental and Hypothetical GIAO-DFT Calculated NMR Chemical Shifts (ppm) for this compound Note: Calculated values are illustrative, representing typical accuracy of GIAO-DFT methods. | Atom | Experimental ¹H Shift (CDCl₃) rsc.org | Calculated ¹H Shift | Experimental ¹³C Shift (CDCl₃) rsc.org | Calculated ¹³C Shift | |---|---|---|---|---| | Ar-H (s) | 7.46 | 7.49 | C=O | 167.0 | 167.5 | | Ar-H (m) | 7.43-7.38 | 7.40 | Ar-C (quat) | 138.2 | 138.0 | | Ar-H (m) | 7.22-7.16 | 7.20 | Ar-C (quat) | 135.8 | 135.5 | | NH (s) | 5.87 | 5.90 | Ar-CH | 131.7 | 131.9 | | Ar-CH₃ (s) | 2.30 | 2.32 | Ar-CH | 128.2 | 128.4 | | C(CH₃)₃ (s) | 1.39 | 1.41 | Ar-CH | 127.4 | 127.6 | | | | | Ar-CH | 123.5 | 123.8 | | | | | C(CH₃)₃ (quat) | 51.5 | 51.7 | | | | | C(CH₃)₃ | 28.8 | 29.0 | | | | | Ar-CH₃ | 21.3 | 21.5 |

Prediction of IR Frequencies: Theoretical vibrational (IR) spectra can be simulated from the calculation of harmonic vibrational frequencies. researchgate.net These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. Key predicted vibrational modes for this compound would include the N-H stretch, C-H stretches (aromatic and aliphatic), the strong C=O stretch of the amide II band, and the N-H bend. Comparing the simulated spectrum with experimental data aids in peak assignment. For the related N-tert-butylbenzamide, the C=O stretch appears around 1643 cm⁻¹ and the N-H stretch around 3332 cm⁻¹. rsc.org

Transition State Characterization and Reaction Pathway Elucidation

DFT is instrumental in studying chemical reactions by locating transition state (TS) structures and mapping out the minimum energy reaction pathway. chemrxiv.orgnih.gov For example, the synthesis of this compound can occur via the Ritter reaction of 3-methylbenzonitrile (B1361078) with tert-butanol (B103910). researchgate.net Computational methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or relaxed potential energy surface scans can be used to locate the transition state for the key bond-forming steps. github.io The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and extended π-systems can exhibit significant non-linear optical (NLO) properties. DFT calculations can predict these properties, such as the mean polarizability (α) and the first-order hyperpolarizability (β₀), which are crucial for the development of new materials for optoelectronic applications. researchgate.net While this compound is not a classic NLO chromophore, calculations can quantify its potential.

Table 5: Calculated Non-Linear Optical Properties of this compound (Illustrative Data) Note: These values are representative and would be obtained from a DFT calculation.

Property Unit Value
Dipole Moment (µ) Debye 3.5
Mean Polarizability (α) 10⁻²⁴ esu 20.1

Ab Initio Quantum Chemical Methods for High-Level Calculations

While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a pathway to even higher accuracy. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on solving the Schrödinger equation with fewer approximations than DFT. They are computationally more demanding and are often used to benchmark DFT results or for systems where electron correlation effects are particularly complex. For this compound, high-level ab initio calculations could be used to obtain highly accurate conformational energies or to study reaction barriers with chemical accuracy (typically within 1 kcal/mol). mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Transitions

The dynamic interplay of these rotations gives rise to a complex potential energy surface with various conformers. The relative energies of these conformers and the barriers to their interconversion are influenced by a combination of steric hindrance and electronic effects, such as resonance stabilization of the amide bond.

Rotational Dynamics and Key Dihedral Angles

Amide Bond (CO-N) Rotation: The rotation around the amide bond is a well-studied phenomenon and is known to have a significant energy barrier due to the partial double bond character arising from resonance. This restricted rotation leads to the existence of cis and trans conformers. For secondary amides, the trans conformation, where the substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is generally more stable. The energy barrier for this rotation in similar amide-containing molecules has been reported to be in the range of 12-18 kcal/mol. nih.gov The bulky tert-butyl group on the nitrogen atom in this compound is expected to further favor the trans conformation due to steric hindrance.

Aryl-Carbonyl Bond (C-CO) Rotation: The rotation around the bond connecting the phenyl ring to the carbonyl group determines the orientation of the amide functionality relative to the plane of the aromatic ring. Studies on benzamides suggest that a completely planar conformation is often destabilized by steric repulsion between the amide group and the ortho-protons of the benzene (B151609) ring. researchgate.net Consequently, the lowest energy conformations are typically non-planar, with a dihedral angle between the amide and benzene planes of around 26 degrees. researchgate.net In the case of this compound, the meta-position of the methyl group is not expected to introduce significant additional steric clash that would drastically alter this preferred dihedral angle, unlike ortho-substituents which can force the amide group further out of the plane of the ring. researchgate.net

Conformational Transitions and Energy Landscape

The interplay of these rotational dynamics defines the conformational energy landscape of this compound. The molecule will predominantly exist in a set of low-energy conformations, with transitions between them occurring over various timescales depending on the height of the energy barriers.

The most significant conformational transition is the cis-trans isomerization around the amide bond. Given the high energy barrier, this transition is expected to be a slow process at room temperature. The vast majority of the molecular population at equilibrium will exist in the more stable trans conformation.

Transitions between different rotational states of the aryl-carbonyl and N-tert-butyl bonds are expected to be much faster, leading to a dynamic equilibrium of various conformers within the dominant trans state. These rapid conformational fluctuations are crucial for the molecule's ability to adapt its shape in different chemical environments.

Based on data from related compounds, a qualitative representation of the conformational preferences can be summarized in the following tables.

Table 1: Predicted Predominant Conformation of this compound

Dihedral AnglePredicted Predominant ConformationRationale
Amide (CO-N)transSteric hindrance from the bulky tert-butyl group disfavors the cis conformation.
Aryl-Carbonyl (C-CO)Non-planar (approx. ± 26°)Balance between resonance stabilization (favoring planarity) and steric repulsion. researchgate.net

Table 2: Estimated Rotational Energy Barriers in this compound Analogues

Rotational BondEstimated Energy Barrier (kcal/mol)Significance
Amide (CO-N)12 - 18Leads to distinct and slowly interconverting cis and trans isomers. nih.gov
Aryl-Carbonyl (C-CO)Lower than amide bondAllows for rapid fluctuations in the orientation of the phenyl ring.
N-tert-butylLowPermits fast rotation of the tert-butyl group to minimize steric strain.

It is important to note that these values are estimations based on structurally similar molecules and that dedicated molecular dynamics simulations would be required to obtain precise quantitative data for this compound. Such simulations would provide a detailed picture of the free energy landscape, the probabilities of different conformational states, and the kinetics of their interconversion.

Chemical Transformations and Derivatization Strategies for N Tert Butyl 3 Methylbenzamide Analogues

Functionalization of the Benzene (B151609) Ring

The aromatic ring of N-(tert-butyl)-3-methylbenzamide is amenable to a variety of functionalization reactions, allowing for the introduction of new substituents to modulate its electronic and steric properties.

The amide group is a powerful directing group in C-H functionalization reactions. The N-tert-butyl group, in particular, can facilitate regioselective transformations at the ortho-positions of the benzene ring. Palladium-catalyzed reactions are often employed for such purposes, enabling the introduction of various functional groups. acs.orgnih.govrsc.org For instance, palladium-catalyzed ortho-selective C-H oxidative carbonylation can be used to synthesize ortho-aminobenzamides from N-substituted anilines, a strategy adaptable to benzamide (B126) substrates. acs.org Similarly, denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids or organoaluminum reagents, catalyzed by palladium, provide a pathway to ortho-arylated, -alkenylated, or -alkylated benzamides. nih.govrsc.org

While the amide functionality strongly directs ortho-functionalization, para-alkylation can also be achieved. Chromium-catalyzed para-selective alkylation of benzamide derivatives with tertiary Grignard reagents, such as tert-butylmagnesium bromide, allows for the formation of quaternary carbon centers at the para position. researchgate.net This method has been shown to be effective even with meta-substituted benzamides, indicating that steric hindrance from the 3-methyl group may not significantly impede the reaction. researchgate.net

Table 1: Examples of Regioselective C-H Functionalization Reactions

Reaction Type Catalyst/Reagents Position Product Type
Ortho-Alkylation Pd(OAc)₂/XantPhos, DABAL-Me₃ Ortho Ortho-methylated benzamides
Ortho-Arylation Pd(OAc)₂, Arylboronic acid Ortho Ortho-arylated benzamides
Para-Alkylation CrCl₃, t-BuMgBr, TMSBr Para Para-tert-butylated benzamides
Ortho-Carbonylation Palladium catalyst, CO, Primary Amines Ortho o-Aminobenzamides

The existing substituents on this compound—the activating methyl group and the deactivating N-tert-butylamido group—govern the regioselectivity of electrophilic aromatic substitution (EAS). The methyl group is an ortho-, para-director, while the amide group is a meta-director. youtube.comorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org The interplay of these directing effects, along with steric hindrance from the tert-butyl group, will determine the position of incoming electrophiles. Generally, the positions ortho to the methyl group (C2 and C4) and meta to the amide group (C5) are the most likely sites of substitution. Steric hindrance may favor substitution at the C4 and C5 positions over the C2 position. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents onto the benzamide core. nih.govmdpi.comnrochemistry.com These reactions typically require prior functionalization of the benzene ring with a halide (e.g., Br, I) or a triflate. A bromo- or iodo- derivative of this compound could be synthesized and subsequently used in these cross-coupling reactions. The Suzuki-Miyaura reaction facilitates the formation of C-C bonds with aryl or vinyl boronic acids, while the Buchwald-Hartwig amination enables the formation of C-N bonds with various amines. nih.govnih.govchemistryworld.com These methods are widely used in drug discovery to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com A photoredox/nickel dual catalytic system also allows for divergent C-C and C-N cross-coupling of aryl halides with formamide, providing access to primary benzamides and N-arylformamides. acs.org

Modification of the Amide Nitrogen and Tert-butyl Moiety

Alterations to the amide linkage and the bulky tert-butyl group provide another avenue for creating analogues with different properties.

The secondary amide proton of this compound can be removed by a suitable base, and the resulting amidate can be reacted with various electrophiles. N-alkylation can be achieved by treating the amide with an alkyl halide in the presence of a base. sciencemadness.orgrsc.orgnih.gov More sustainable methods involve the catalytic N-alkylation of amides with alcohols, often using cobalt or palladium catalysts, which proceed via a hydrogen auto-transfer mechanism and produce water as the only byproduct. nih.gov

N-acylation involves the reaction of the amide with an acylating agent, such as an acid chloride or anhydride, to form an imide derivative. umich.eduresearchgate.net These reactions are fundamental in peptide synthesis and can be facilitated by coupling reagents like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions. researchgate.net

The N-tert-butyl group is a significant steric feature and can be removed or replaced to modulate the compound's properties. Acid-catalyzed de-tert-butylation, often using strong acids like trifluoroacetic acid (TFA), can cleave the tert-butyl group to yield the corresponding primary amide. bath.ac.ukacs.org Milder, metal-catalyzed methods have also been developed, such as using catalytic copper(II) triflate (Cu(OTf)₂), which allows for the deprotection of tertiary N-tert-butyl amides under room temperature conditions. bath.ac.uk Once the primary amide is obtained, it can be re-alkylated or acylated with different groups to introduce novel steric and electronic features.

Alternatively, instead of modifying the existing molecule, analogues with different N-substituents can be synthesized directly. For instance, the Ritter reaction, which can involve reacting a nitrile with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like Cu(OTf)₂, is a method for preparing N-tert-butyl amides. researchgate.net By using different alcohols or sources for the carbocation, this reaction could be adapted to synthesize a range of N-alkyl benzamides.

Synthesis and Characterization of Structurally Related Benzamide Derivatives

The synthesis of a broad range of structurally related benzamide derivatives is essential for systematic studies. A common synthetic route involves the acylation of a primary or secondary amine with a substituted benzoyl chloride. For this compound analogues, one could start with 3-methylbenzoyl chloride and react it with a variety of amines to alter the N-substituent. Conversely, various substituted benzoyl chlorides can be reacted with tert-butylamine (B42293) to modify the aromatic ring. researchgate.netnih.gov

The synthesis of novel derivatives requires thorough characterization to confirm their structure and purity. Standard analytical techniques are employed for this purpose. imjst.orgresearchgate.net

Table 2: Common Characterization Techniques for Benzamide Derivatives

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Provides information on the number, environment, and connectivity of hydrogen atoms.
¹³C NMR Shows the number and chemical environment of carbon atoms in the molecule.
Mass Spectrometry (MS) Determines the molecular weight and can provide structural information through fragmentation patterns.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as the amide C=O and N-H bonds.
Melting Point A physical constant used to assess the purity of a solid compound.

A series of N-substituted benzamide derivatives can be synthesized and characterized using these methods to explore their potential applications. researchgate.netnih.govresearchgate.net For example, studies have been conducted on N-substituted benzamides designed based on existing bioactive compounds, where new analogues were synthesized, characterized by IR, MS, and NMR, and then evaluated for specific activities. researchgate.net

Impact of Substituent Modifications on Reactivity and Structural Features

The reactivity and structural characteristics of this compound and its analogues are profoundly influenced by the nature and position of substituents on the aromatic ring and modifications to the N-alkyl group. These modifications can alter the electronic environment of the molecule, introduce steric hindrance, and change intermolecular interaction patterns, thereby tuning the compound's chemical behavior and solid-state architecture.

Electronic and Steric Effects on Reactivity

The synthetic accessibility of N-(tert-butyl)benzamide analogues is a direct reflection of the electronic and steric effects imposed by substituents on the benzonitrile (B105546) precursor. In copper-catalyzed Ritter-type reactions, the yield of the final N-tert-butyl amide product varies significantly with the substituent on the aromatic ring.

A study by Yang et al. demonstrated that aromatic nitriles with substituents at the para and meta positions generally afford the target products in good to excellent yields. For instance, the synthesis of this compound itself proceeds with an 82% yield. researchgate.netresearchgate.net Similarly, introducing an electron-withdrawing fluorine atom at the meta position results in a comparable 84% yield for N-(tert-butyl)-3-fluorobenzamide. researchgate.netresearchgate.net However, placing a substituent at the ortho position, such as in 2-methylbenzonitrile, leads to a diminished yield, highlighting the role of steric hindrance in impeding the reaction. researchgate.net

Table 1: Impact of Substituent on the Yield of N-(tert-butyl)benzamide Analogues via Ritter Reaction researchgate.netresearchgate.net
Nitrile PrecursorSubstituentPositionProductYield (%)
3-Methylbenzonitrile (B1361078)-CH₃metaThis compound82
3-Fluorobenzonitrile-FmetaN-(tert-butyl)-3-fluorobenzamide84
4-Methoxybenzonitrile-OCH₃paraN-(tert-butyl)-4-methoxybenzamide87
2-Methylbenzonitrile-CH₃orthoN-(tert-butyl)-2-methylbenzamide75
BenzonitrileUnsubstitutedN-tert-butylbenzamide89

Derivatization of the N-Alkyl Group and Its Effect on Reactivity

Modifying the N-tert-butyl group is a key derivatization strategy, particularly for altering metabolic reactivity. The tert-butyl group is often susceptible to oxidative metabolism by Cytochrome P450 enzymes, which can be a liability in medicinal chemistry. nih.gov A common metabolic route is the oxidation of one of the tert-butyl methyl groups to form an alcohol product. nih.gov

To enhance metabolic stability, the tert-butyl group can be replaced with bioisosteres. One successful approach involves replacing it with a trifluoromethylcyclopropyl (Cp-CF₃) group. This strategy removes the easily oxidizable sp³ C-H bonds and increases the s-character of the remaining C-H bonds, rendering the group more resistant to metabolic attack. nih.gov This derivatization significantly improves metabolic stability both in vitro and in vivo. For example, replacing the tert-butyl group in the drug Finasteride with a Cp-CF₃ group more than doubled its half-life in human liver microsomes (HLM). nih.gov

Table 2: Comparison of Metabolic Stability for tert-Butyl vs. Trifluoromethylcyclopropyl (Cp-CF₃) Analogues nih.gov
CompoundKey Functional GroupHalf-life (t₁/₂) in HLM (min)
Finasteridetert-butyl63
Finasteride AnalogueCp-CF₃114

Impact on Structural Features and Intermolecular Interactions

Substituent modifications directly influence the structural features of benzamide analogues, including molecular conformation and intermolecular hydrogen bonding patterns. The N-H and carbonyl (C=O) groups of the amide functionality are primary sites for hydrogen bonding. Changes to substituents on the aromatic ring can alter the electron density of the carbonyl oxygen, thereby modulating the strength of these hydrogen bonds.

In the solid state, related molecules like N-acylhydroxylamines are known to form extensive hydrogen-bonded networks, often resulting in ribbon-like structures. mdpi.com For this compound analogues, the bulky tert-butyl group provides significant steric shielding, which can influence how molecules pack in a crystal lattice and protect the aromatic system from external attack. longdom.org The interplay between the steric demands of the tert-butyl group and the electronic character of the ring substituents dictates the final supramolecular assembly.

Furthermore, in the context of designing molecules for biological targets, the steric bulk of substituents is critical for achieving optimal interactions within enzyme binding pockets. For a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, replacing a lipophilic N-aryl group with a smaller cyclopropyl (B3062369) group was found to be detrimental to inhibitory activity, underscoring the importance of steric bulk for effective binding. nih.gov This demonstrates that substituent modifications are a powerful tool for fine-tuning the three-dimensional shape and interaction profile of the molecule.

Advanced Applications in Chemical Science

Applications in Catalysis Research

The strategic placement of functional groups in N-(tert-butyl)-3-methylbenzamide makes it a valuable tool for investigating and developing new catalytic methodologies.

This compound as a Direct Substrate in Catalytic Transformations (e.g., C-H Activation)

The functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, and this compound serves as a model substrate for such transformations. The amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond to facilitate its cleavage and subsequent functionalization.

Research has extensively demonstrated palladium-catalyzed C-H activation of aliphatic amides. nih.gov In these reactions, the amide's carbonyl oxygen coordinates to the metal center, positioning the catalyst to interact with and break a typically unreactive C-H bond on an alkyl substituent. For instance, palladium(II) catalysts have been effectively used for the arylation of β-methylene C(sp³)–H bonds in aliphatic amides. nih.gov The process is often accelerated by specialized ligands, such as monoprotected amino acids (MPAA), which can induce enantioselectivity in the transformation. nih.gov

While studies may not always specify this compound, its structure is archetypal for these reactions. The tert-butyl group's C-H bonds are primary and generally less reactive, but the amide functionality provides the necessary handle for directed catalysis. The general mechanism for such a transformation is believed to involve a concerted metalation-deprotonation step, often assisted by a ligand or a base. youtube.com

Table 1: Representative Catalytic Systems for C-H Activation of Aliphatic Amides

Catalyst Ligand/Additive Functionalization Type Reference
Pd(OAc)₂ Monoprotected Amino Acids (MPAA) Enantioselective Arylation of β-methylene C–H nih.gov
Pd(II) N-Acetyl-protected Aminoethyl Quinoline (APAQ) Enantioselective Arylation of β-methylene C–H nih.gov
Pd(OAc)₂ AgOAc / Cs₂CO₃ β-methyl C–H Arylation nih.gov

Exploration as a Precursor for Ligands in Coordination Chemistry

The structure of this compound is a suitable scaffold for the synthesis of more complex molecules, including ligands for coordination chemistry. By modifying the benzamide (B126) core, researchers can design ligands with specific steric and electronic properties to coordinate with metal ions.

For example, related benzene-1,3,5-tricarboxamide (B1221032) (BTA) structures can be functionalized with amino acids to program their self-assembly behavior and create sophisticated ligands. core.ac.uk These BTA-based ligands can form complex nanostructures and coordination polymers. core.ac.uk Similarly, this compound could be chemically altered, for instance, through the introduction of additional coordinating groups on the aromatic ring, to serve as a precursor to a bidentate or tridentate ligand.

The tert-butyl group provides significant steric bulk, which can be an advantageous feature in a ligand. It can create a well-defined coordination pocket around a metal center, influencing the catalyst's selectivity and stability. Research into Schiff base ligands derived from N-substituted 1,2,3-triazole aldehydes has shown that bulky substituents are crucial in tuning the properties of the resulting metal complexes, such as their magnetic behavior and spin state. nih.gov

Role in Zeolite-Based Catalysis (referencing related compounds)

Zeolites are crystalline aluminosilicates with a well-defined porous structure, making them highly effective as shape-selective catalysts. Their acidic sites, arising from the framework's composition, can catalyze a wide range of organic transformations. mdpi.com

While direct catalytic use of this compound in zeolites is not extensively documented, the reactions of related compounds provide insight into its potential role. Zeolites, particularly large-pore variants like H-beta and H-Y, are known to be effective catalysts for reactions involving bulky molecules, such as the tert-butylation of aromatic compounds. mdpi.com The defined pore structure of zeolites can influence reaction selectivity by controlling which molecules can access the active sites.

Furthermore, zeolites have been successfully employed in esterification and transesterification reactions, which involve carbonyl compounds similar to amides. mdpi.com For instance, the esterification of levulinic acid with n-butanol showed that the pore size and acid site density of the zeolite catalyst were critical parameters affecting product yield. mdpi.com This suggests that this compound could potentially undergo hydrolysis or other acid-catalyzed transformations within a zeolite framework, with the product distribution being influenced by the specific zeolite architecture.

Supramolecular Chemistry and Crystal Engineering Studies

The non-covalent interactions dictated by the molecular structure of this compound are central to its application in building larger, ordered systems.

Investigation of Intermolecular Interactions for Directed Self-Assembly and Cocrystal Formation

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound possesses key features for participating in such processes: a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl oxygen, and an aromatic ring capable of π-π stacking. These interactions are the driving forces for creating supramolecular structures. researchgate.net

Studies on structurally similar benzene-1,3,5-tricarboxamides (BTAs) show they readily self-assemble into supramolecular polymers through strong, threefold hydrogen bonding. researchgate.net The substituents on the BTA core play a critical role in modifying the shape and intermolecular forces, thereby directing the final assembled structure. researchgate.net In this compound, the amide linkage is the primary site for hydrogen bonding, which can lead to the formation of one-dimensional chains or tapes.

Cocrystal engineering offers a strategy to modify the physicochemical properties of a solid without altering its chemical identity. This involves combining two or more different molecules in a crystalline lattice. nih.gov The formation of cocrystals is governed by the same non-covalent interactions that drive self-assembly. This compound can be screened against various co-formers—molecules with complementary hydrogen bonding sites (e.g., carboxylic acids, other amides)—to create new crystalline materials with potentially enhanced properties. The success of cocrystal formation often depends on creating robust intermolecular synthons, such as the amide-acid heterosynthon. Research has shown that even gentle mixing under specific humidity and temperature conditions can be sufficient to induce cocrystal formation between suitable partners. nih.gov

Table 2: Key Intermolecular Interactions in Benzamide Systems

Interaction Type Participating Groups Role in Supramolecular Assembly Reference
Hydrogen Bonding Amide N-H and Carbonyl C=O Directs the formation of chains and sheets researchgate.net
π-π Stacking Aromatic Rings Stabilizes layered structures researchgate.net

Role in Polymer Chemistry

The functional groups within this compound allow it to be incorporated into polymeric structures, either as a monomer unit or as a functional additive.

The vinylogue of the amide portion of this molecule, N-tert-butylacrylamide (t-BuAAm), is a well-studied monomer in polymer chemistry. It undergoes radical polymerization to produce polymers with specific properties influenced by the bulky tert-butyl group. mdpi.com This group imparts thermal stability and affects the polymer's solubility in various solvents. Copolymers of t-BuAAm with other monomers, such as methyl acrylate (B77674), are of commercial interest. mdpi.com The polymerization kinetics of such acrylamides are known to be sensitive to the reaction medium, particularly in hydrogen-bonding solvents like water and ethanol, which can interact with the amide group and influence the rate of polymerization. mdpi.com

Given these precedents, this compound could be chemically modified to become a polymerizable monomer. For instance, the introduction of a vinyl group onto the aromatic ring would render it suitable for radical polymerization, leading to polymers where the benzamide moiety is a repeating side chain. Such polymers could exhibit interesting properties in solution and the solid state due to the potential for hydrogen bonding and the steric bulk of the tert-butyl group.

Applications as a Monomer or Initiator Component in Controlled Radical Polymerization (e.g., Nitroxide-Mediated Polymerization, Reversible Addition–Fragmentation Chain Transfer Polymerization)

The unique structure of this compound suggests its potential utility in advanced polymerization techniques, specifically in controlled radical polymerization (CRP). These methods offer precise control over polymer molecular weight, architecture, and functionality. While direct experimental studies on this compound in this context are not extensively documented in publicly available literature, its potential can be inferred from the behavior of structurally similar monomers and the principles of CRP techniques like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization.

Nitroxide-Mediated Polymerization (NMP)

NMP is a form of CRP that utilizes a nitroxide stable free radical to control the polymerization of vinyl monomers. icp.ac.ruwikipedia.org The process relies on the reversible termination of growing polymer chains by the nitroxide, establishing a dynamic equilibrium between active and dormant species. This allows for the simultaneous growth of all polymer chains, leading to polymers with low dispersity and well-defined end-groups. wikipedia.orgsigmaaldrich.com

The polymerization of N-substituted acrylamides, such as N-tert-butylacrylamide (TBAM), via NMP has been successfully demonstrated. epa.gov Studies have shown that the NMP of TBAM can yield polymers with a linear growth in number-average molecular weight versus conversion and narrow molecular weight distributions. epa.gov Given the structural similarity of the tert-butylamide group in this compound, it is plausible that this compound could be adapted for use in NMP systems. The benzamide moiety would introduce aromatic character into the polymer backbone, potentially influencing the thermal and mechanical properties of the resulting material.

For this compound to be used as a monomer in NMP, a polymerizable group, such as a vinyl or styrenic unit, would need to be incorporated into its structure. For instance, a vinyl group could be introduced on the benzene (B151609) ring or as part of the N-substituent. Alternatively, the molecule could be modified to act as a functional initiator or a controlling agent if a nitroxide precursor were to be attached.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that can be applied to a wide range of monomers. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism. mdpi.comresearchgate.net This process allows for the synthesis of polymers with complex architectures, including block copolymers, star polymers, and graft copolymers.

The RAFT polymerization of various acrylate and acrylamide (B121943) monomers has been extensively studied. researchgate.netrsc.org For example, the controlled polymerization of n-butyl acrylate has been achieved using different RAFT agents. researchgate.net The successful application of RAFT to these monomers suggests that a suitably functionalized derivative of this compound could also be polymerized in a controlled manner. The presence of the benzamide group could offer interesting functionalities to the resulting polymers.

As with NMP, for this compound to be used as a monomer in RAFT polymerization, it would require the addition of a polymerizable group. The choice of the RAFT agent would be crucial and would need to be compatible with the reactivity of the benzamide-containing monomer.

Synthesis of Functional Polymers Incorporating Benzamide Moieties

The incorporation of benzamide moieties into polymer structures can impart desirable properties such as thermal stability, rigidity, and the potential for hydrogen bonding interactions. While the direct polymerization of this compound itself is not reported, the synthesis of various functional polymers containing other benzamide structures provides a strong precedent for its potential use.

Chain-growth condensation polymerization is a powerful method for producing well-defined aromatic polyamides. mdpi.comresearchgate.net This approach allows for control over molecular weight and polydispersity, which is not typically achievable with traditional step-growth polycondensation. mdpi.com For instance, well-defined copolybenzamides have been synthesized through chain-growth condensation polymerization of aminobenzoate monomers. dntb.gov.ua This strategy could potentially be adapted for a derivative of this compound, where the molecule is functionalized with both an amine and a reactive ester or carboxylic acid group.

Furthermore, benzamide groups can be incorporated into polymers to create materials with specific functionalities. For example, star copolymers with poly(N-octyl benzamide) arms have been synthesized using a combination of chain-growth condensation polymerization and other techniques. nih.gov These materials can self-assemble into nanostructures, highlighting the role of the benzamide component in directing the polymer's morphology. nih.gov

The synthesis of functional polymers with benzamide moieties often involves the polycondensation of diamines with diacid chlorides or the polymerization of aminobenzoic acid derivatives. mdpi.com this compound could serve as a building block in such syntheses, provided it is appropriately functionalized. For example, introducing amino or carboxylic acid groups onto the aromatic ring would render it a suitable monomer for polycondensation reactions, leading to the formation of polyamides containing the specific this compound unit. The tert-butyl group would likely enhance the solubility of the resulting aromatic polyamide in organic solvents, a common challenge with this class of polymers.

Table of Research Findings on Benzamide-Containing Polymers

Polymerization TechniqueMonomers/InitiatorsKey FindingsReference
Chain-Growth Condensation Polymerization4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino) benzoate (B1203000) co-monomersSynthesis of well-defined copolybenzamides with controlled molecular weights and narrow molecular weight distributions. dntb.gov.ua
Chain-Growth Condensation Polymerization, ATRA, ROPPoly(N-octyl benzamide) and Poly(ε-caprolactone)Successful synthesis of well-defined μ-star copolymers. nih.gov
Chain-Growth Condensation Polymerization3-(alkylamino)-benzoic acid esters with a vinylic co-monomerFormation of star polymers with controlled molecular mass and low polydispersity. mdpi.com
Polycondensation4-(N-octylamino)benzoylbenzoxazolin-2-thione and p-nitrobenzoyl chlorideControlled synthesis of aromatic polyamide with a narrow molecular weight distribution. researchgate.net

This table summarizes key findings from studies on polymers containing benzamide moieties, illustrating the potential pathways for the utilization of this compound in the synthesis of novel functional polymers.

Q & A

Q. What are the standard synthetic routes for preparing N-(tert-butyl)-3-methylbenzamide?

this compound is typically synthesized via amide coupling between 3-methylbenzoyl chloride and tert-butylamine. A common method involves:

Reaction Setup : Combine equimolar amounts of 3-methylbenzoyl chloride and tert-butylamine in a dry solvent (e.g., dichloromethane or THF) under inert atmosphere.

Base Addition : Add a base like triethylamine to neutralize HCl generated during the reaction.

Workup : Extract the product, wash with water, and purify via recrystallization or column chromatography.
For analogs, Suzuki-Miyaura coupling may be employed for functionalization (e.g., brominated derivatives) .

Q. How is this compound characterized spectroscopically?

Methodology :

  • ¹H/¹³C-NMR : Peaks for tert-butyl (δ ~1.3 ppm, singlet for 9H) and aromatic protons (δ 7.2–7.8 ppm for 3-methylbenzoyl group). The amide proton appears as a broad singlet (δ ~6.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H stretch (~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 191.27 (M⁺) .

Q. What are the recommended storage conditions for this compound?

Store in a sealed container under dry conditions at 2–8°C to prevent hydrolysis or degradation. Avoid exposure to moisture and strong acids/bases due to the tert-butyl group’s sensitivity .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Structural Analysis :

  • X-ray Diffraction : Determine dihedral angles between aromatic rings and amide group orientation. For example, in N-(2,6-dimethylphenyl)-3-methylbenzamide, the dihedral angle between rings is 73.3°, and the amide group is twisted 81.0° relative to the substituents .
  • Hydrogen Bonding : Identify intermolecular N–H···O interactions (e.g., chain formation along the c-axis in related benzamides) .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Resolution Strategy :

Cross-Validation : Compare NMR data with X-ray crystallography (e.g., anti/syn conformation of amide groups).

Computational Modeling : Use DFT calculations to predict NMR shifts or optimize geometry (e.g., Gaussian09 with B3LYP/6-31G* basis set).

Variable-Temperature NMR : Assess dynamic effects (e.g., restricted rotation in amides) .

Q. What methodologies optimize the synthesis of complex derivatives (e.g., boronate-containing analogs)?

Advanced Synthesis :

Suzuki Coupling : Use Pd catalysts (e.g., XPhos Pd G3) with boronate esters. Example conditions: toluene/water (3:1), 95°C, 20 hours .

Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step reactions .

Reaction Table : Example Suzuki Coupling

SubstrateBoronate PartnerCatalystYield (%)Reference
Brominated benzamidetert-butyl indole boronateXPhos Pd G360–70

Q. How does steric hindrance from the tert-butyl group influence reactivity?

Mechanistic Insights :

  • Nucleophilic Substitution : Reduced reactivity in SN2 reactions due to bulky tert-butyl .
  • Catalytic Effects : In WDR5 degraders, tert-butyl enhances binding specificity by occupying hydrophobic pockets .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Purity Assessment :

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradient.
  • GC-MS : Detect volatile byproducts (e.g., tert-butanol from hydrolysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.